N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E)-1-(4-Bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a hydrazide-hydrazone derivative characterized by a pyrazole core substituted with a methyl group at position 3 and a 4-bromophenyl ethylidene moiety. This compound belongs to a broader class of Schiff bases, which are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c1-8-7-12(17-15-8)13(19)18-16-9(2)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,15,17)(H,18,19)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZOUKIBZLMQSK-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromoacetophenone with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
Spectroscopic and Computational Studies
- X-ray Crystallography : The (E)-configuration of the imine bond in related compounds (e.g., ) is confirmed via single-crystal X-ray diffraction using SHELXL . The target compound likely adopts a similar planar geometry, critical for π-π stacking interactions in crystal packing.
- DFT Calculations : Comparative studies on analogs reveal that electron-donating groups (e.g., -OCH₃) lower the HOMO-LUMO gap, enhancing charge-transfer properties. For example, (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide exhibits a HOMO-LUMO gap of 3.85 eV, whereas brominated derivatives (e.g., the target compound) show gaps closer to 4.2 eV due to reduced electron density .
Biological Activity
N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a bromophenyl group and a carbohydrazide moiety, which contribute to its pharmacological properties.
Chemical Structure
The chemical formula for this compound is . The structure can be represented as follows:
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have shown inhibitory activity against various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer cell proliferation and survival .
Case Studies
- BRAF Inhibition : A study demonstrated that certain pyrazole derivatives effectively inhibit BRAF(V600E) activity, leading to reduced tumor growth in xenograft models.
- EGFR Targeting : Another investigation revealed that derivatives similar to this compound could block EGFR signaling pathways, resulting in apoptosis of cancer cells.
Anti-inflammatory and Antibacterial Activities
In addition to antitumor effects, this compound has been evaluated for anti-inflammatory and antibacterial activities. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and exhibit antibacterial properties against various pathogens .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, thereby modulating their activity.
- Cell Signaling Interference : Disruption of signaling pathways critical for cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives has been pivotal in enhancing their biological activities. Modifications in the substituents on the pyrazole ring can significantly influence the potency and selectivity of these compounds against specific biological targets .
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increased antitumor potency |
| Methyl | Enhanced anti-inflammatory action |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
